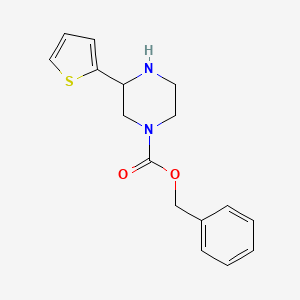

Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Vue d'ensemble

Description

Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a benzyl group and a thiophene ring. The piperazine moiety is a common structural element in many biologically active compounds, while the thiophene ring is known for its diverse pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(thiophen-2-yl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

- **Substitution

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Activité Biologique

Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, and relevant research findings.

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

- CAS Number : 946384-21-0

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiophene and benzyl groups. The methodology often includes various organic reactions such as esterification and coupling reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds containing piperazine moieties exhibit significant activity against various bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 1 |

| This compound | Escherichia coli | 125 |

The compound has shown moderate activity against Gram-positive bacteria with MIC values indicating effective inhibition at low concentrations .

Inhibition of Trypanothione Reductase

Benzyl 3-(thiophen-2-yl)piperazine derivatives have been evaluated for their ability to inhibit trypanothione reductase (TryR), an enzyme crucial for the survival of trypanosome parasites. The lead compound in this series demonstrated competitive inhibition with an IC50 value of approximately 3.3 μM against Trypanosoma brucei TryR, indicating potential as a therapeutic agent for treating diseases like African sleeping sickness .

Case Studies

A notable case study involved a series of analogues derived from this compound, which were tested for their biological efficacy. The study revealed that modifications to the piperazine ring significantly affected the compounds' inhibitory activity against TryR and their overall biological profile. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiophene ring enhanced antimicrobial potency while maintaining low toxicity to mammalian cells .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in various conditions:

-

Antiparasitic Activity:

Research indicates that piperazine derivatives exhibit activity against parasites such as Trypanosoma brucei and Leishmania. The compound's structural similarity to known antiparasitic agents suggests it may inhibit enzymes critical for parasite survival, such as trypanothione reductase (TryR) . -

Fatty Acid Amide Hydrolase (FAAH) Modulation:

Compounds similar to benzyl 3-(thiophen-2-yl)piperazine have been studied as modulators of FAAH, an enzyme involved in the degradation of endocannabinoids. This modulation is relevant for treating anxiety and pain disorders . -

Neuropharmacology:

Piperazine derivatives are often explored for their effects on the central nervous system. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with thiophene and benzyl groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

Synthetic Route Overview

-

Formation of Piperazine Ring:

The initial step involves the reaction of piperazine with appropriate electrophiles to introduce the thiophene moiety. -

Benzyl Ester Formation:

The carboxylic acid group is then converted into a benzyl ester through esterification reactions.

This process allows for variations in substituents that can enhance biological activity against targeted enzymes or receptors .

Case Study 1: Inhibition of Trypanothione Reductase

A study synthesized various piperazine analogues, including those structurally related to this compound, which were evaluated for their inhibitory effects on TryR. The lead compounds exhibited competitive inhibition, highlighting their potential as antiparasitic agents .

| Compound | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| Benzyl 3-(thiophen-2-yl)piperazine | 10 | Active against T. brucei |

| Other Analogues | Varies | Varying degrees of activity |

Case Study 2: Modulation of FAAH

In another investigation, derivatives similar to benzyl 3-(thiophen-2-yl)piperazine were tested for FAAH modulation, showing promise in reducing pain and anxiety symptoms in preclinical models. The results indicated that structural modifications could significantly influence efficacy .

Propriétés

IUPAC Name |

benzyl 3-thiophen-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-16(20-12-13-5-2-1-3-6-13)18-9-8-17-14(11-18)15-7-4-10-21-15/h1-7,10,14,17H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITAZXLOGAHOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.